molecular formula C16H22N4 B12177156 Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine

Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine

Katalognummer: B12177156
Molekulargewicht: 270.37 g/mol
InChI-Schlüssel: PHTOQODKFSGKRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine is a compound that belongs to the class of pyridazine derivatives. Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms. Compounds containing the pyridazine ring have been shown to exhibit a wide range of pharmacological activities, making them valuable in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine typically involves the reaction of 6-phenylpyridazin-3-amine with diethylaminoethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the reaction .

Analyse Chemischer Reaktionen

Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex pyridazine derivatives.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in various biological studies.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.

    Industry: The compound is used in the development of new agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Vergleich Mit ähnlichen Verbindungen

Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine can be compared with other pyridazine derivatives such as:

This compound stands out due to its unique combination of the diethylaminoethyl group and the phenylpyridazine moiety, which imparts specific chemical and biological properties to the compound .

Eigenschaften

Molekularformel

C16H22N4

Molekulargewicht

270.37 g/mol

IUPAC-Name

N',N'-diethyl-N-(6-phenylpyridazin-3-yl)ethane-1,2-diamine

InChI

InChI=1S/C16H22N4/c1-3-20(4-2)13-12-17-16-11-10-15(18-19-16)14-8-6-5-7-9-14/h5-11H,3-4,12-13H2,1-2H3,(H,17,19)

InChI-Schlüssel

PHTOQODKFSGKRC-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCNC1=NN=C(C=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.